The presence of the iodine and methoxy groups in the molecule provides opportunities for exploring its activity in various biological processes. Iodine is known for its potential antibacterial and antiparasitic properties [], while methoxy groups can influence a molecule's absorption and metabolism in the body []. Therefore, 2-Iodo-6-methoxybenzo[d]thiazole could be a candidate for research in the development of new antimicrobial agents or drugs with specific pharmacological profiles.
The benzothiazole core structure is a common scaffold found in many biologically active molecules []. 2-Iodo-6-methoxybenzo[d]thiazole could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers might utilize the reactive iodine and methoxy groups for further functionalization, leading to a diverse range of novel compounds for investigation.
2-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic organic compound characterized by the presence of a benzothiazole ring system substituted with an iodine atom at the second position and a methoxy group at the sixth position. Its molecular formula is , and it has garnered attention due to its potential applications in medicinal chemistry and materials science. The compound's structure allows for various interactions with biological systems, making it a candidate for further research in drug development.
Research indicates that compounds related to 2-iodo-6-methoxybenzo[d]thiazole exhibit significant biological activities, including:
The synthesis of 2-iodo-6-methoxybenzo[d]thiazole typically involves several steps:
For example, one method involves using p-toluenesulfonic acid monohydrate as a catalyst in acetonitrile to facilitate the reaction .
The unique properties of 2-iodo-6-methoxybenzo[d]thiazole enable its application in various fields:
Interaction studies involving 2-iodo-6-methoxybenzo[d]thiazole focus on its binding affinity to biological targets. For instance:
Several compounds share structural similarities with 2-iodo-6-methoxybenzo[d]thiazole, each exhibiting unique properties:
These comparisons highlight the versatility of benzothiazole derivatives while emphasizing the distinctiveness of 2-iodo-6-methoxybenzo[d]thiazole due to its specific substitutions.
2-Iodo-6-methoxybenzo[d]thiazole belongs to the broader class of benzothiazole derivatives, which are characterized by a benzene ring fused to a five-membered thiazole ring containing both sulfur and nitrogen atoms. The International Union of Pure and Applied Chemistry designation for this compound is 2-iodo-6-methoxy-1,3-benzothiazole, reflecting the positioning of the iodine substituent at the 2-position and the methoxy group at the 6-position of the benzothiazole core. The structural framework consists of nine atoms forming a bicyclic system where the heterocyclic core and attached substituents maintain coplanarity.
The compound's Chemical Abstracts Service registry number is 2941-59-5, providing a unique identifier for this specific derivative. The systematic nomenclature follows established conventions for heterocyclic compounds, where the benzothiazole core serves as the parent structure with numerical designation indicating substituent positions. The presence of the iodine atom at the C-2 position significantly influences the electronic properties of the molecule, while the methoxy group at the C-6 position provides additional synthetic handles for further functionalization.
Table 1: Structural Data for 2-Iodo-6-methoxybenzo[d]thiazole
The development of benzothiazole derivatives traces back to fundamental work in heterocyclic chemistry, where the parent benzothiazole compound was first synthesized in the late nineteenth century. Benzothiazoles gained prominence due to their unique electronic properties and their ability to serve as building blocks for more complex molecular architectures. The historical significance of these compounds expanded dramatically with their application in rubber accelerator chemistry and dye manufacturing.
The specific development of halogenated benzothiazole derivatives, including iodinated variants, emerged from the need for more reactive intermediates in organic synthesis. The incorporation of halogen atoms, particularly iodine, into benzothiazole frameworks provided synthetic chemists with versatile handles for cross-coupling reactions and other transformative chemistry. This evolution represented a significant advancement in heterocyclic methodology, enabling the construction of complex molecular libraries with diverse biological activities.
Research into methoxy-substituted benzothiazoles gained momentum as scientists recognized the importance of electron-donating groups in modulating the electronic properties of these heterocycles. The combination of halogen and methoxy substituents in compounds like 2-iodo-6-methoxybenzo[d]thiazole represents a sophisticated approach to molecular design, where each functional group contributes specific reactivity patterns essential for modern synthetic applications.
2-Iodo-6-methoxybenzo[d]thiazole has established itself as a critical intermediate in contemporary organic synthesis research, particularly in the development of sequential cross-coupling methodologies. The differential reactivity of the iodine atom compared to other halogen substitutions enables selective transformations that are essential for complex molecule construction. Research has demonstrated that this compound can undergo highly efficient Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with exceptional selectivity.
Contemporary synthesis approaches have leveraged the unique properties of 2-iodo-6-methoxybenzo[d]thiazole in the preparation of diverse molecular scaffolds. The compound serves as a key building block in the synthesis of novel benzothiazole derivatives with enhanced biological activities. Studies have shown that the strategic placement of both iodine and methoxy groups enables orthogonal functionalization strategies, allowing synthetic chemists to introduce multiple functional groups in a controlled manner.
Table 2: Synthetic Applications of 2-Iodo-6-methoxybenzo[d]thiazole
The synthetic methodology for preparing 2-iodo-6-methoxybenzo[d]thiazole typically involves the diazotization-iodination of 6-methoxybenzo[d]thiazol-2-amine precursors. This approach provides efficient access to the target compound with yields reaching seventy percent under optimized conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes nucleophilic substitution with iodide to install the halogen functionality.
Advanced synthetic strategies have employed 2-iodo-6-methoxybenzo[d]thiazole in the construction of complex molecular libraries for drug discovery applications. The compound's reactivity profile makes it particularly suitable for late-stage functionalization strategies, where the iodine atom can be selectively displaced under mild conditions to introduce diverse functional groups. This versatility has positioned the compound as an essential tool in medicinal chemistry research, where rapid access to structural diversity is paramount for identifying lead compounds with desired biological activities.
2-Iodo-6-methoxybenzo[d]thiazole possesses the molecular formula C₈H₆INOS with a precisely determined molecular weight of 291.11 g/mol [1] [3]. The exact mass has been calculated as 290.921 g/mol [1], confirming the molecular composition through high-resolution mass spectrometry. The compound is officially registered under CAS number 2941-59-5 [1] [3] [4], providing a unique identifier for chemical databases and regulatory documentation.
The structural identity is further confirmed by its IUPAC name: 2-iodo-6-methoxy-1,3-benzothiazole [1] [3] [4]. The canonical SMILES notation COC1=CC2=C(C=C1)N=C(S2)I [1] [3] [4] provides a standardized representation of the molecular structure, while the InChI string InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 [1] [3] [4] offers a unique molecular identifier for computational applications.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆INOS | Multiple databases |
| Molecular Weight | 291.11 g/mol | CAS databases |
| Exact Mass | 290.921 g/mol | Mass spectrometry |
| CAS Number | 2941-59-5 | Chemical registries |
| MDL Number | MFCD17178584 | Chemical databases |
| InChI Key | XDRSTSSPRCOKQE-UHFFFAOYSA-N | Computational chemistry |
2-Iodo-6-methoxybenzo[d]thiazole typically presents as a solid at room temperature [5], with literature reports describing its appearance as a light brown solid [5] upon isolation from synthetic procedures. The compound maintains its solid state under standard laboratory conditions, making it suitable for storage and handling in conventional chemical operations.
The coloration is attributed to the extended conjugation within the benzothiazole ring system, enhanced by the presence of the electron-donating methoxy group and the heavy iodine substituent. The light brown appearance is consistent with other iodinated aromatic heterocycles and does not indicate impurity when the compound is properly purified.
Specific melting and boiling point data for 2-iodo-6-methoxybenzo[d]thiazole are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The parent compound 6-methoxybenzo[d]thiazole exhibits a melting point range of 72.5-73°C [6], while the boiling point is reported as 274.4°C at 760 mmHg [7] [6].
The introduction of the iodine substituent at the 2-position would be expected to significantly increase both melting and boiling points due to increased molecular weight, enhanced intermolecular interactions, and the polarizability of the iodine atom. Similar iodinated benzothiazole derivatives demonstrate elevated thermal transition temperatures compared to their non-halogenated counterparts .
2-Iodo-6-methoxybenzo[d]thiazole exhibits limited solubility in most conventional solvents [5]. The compound demonstrates slight solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [5], which are commonly employed as solvents for synthetic transformations involving this substrate.
The restricted solubility profile reflects the compound's relatively high molecular weight, the presence of the heavy iodine atom, and the planar aromatic structure that promotes intermolecular π-π stacking interactions. This solubility behavior is consistent with other halogenated benzothiazole derivatives and necessitates careful solvent selection for synthetic applications.
| Solvent System | Solubility | Notes |
|---|---|---|
| DMSO | Slight | Preferred for synthetic work |
| DMF | Slight | Alternative polar aprotic solvent |
| Most organic solvents | Limited | Requires heating or extended contact time |
| Water | Insoluble | Hydrophobic aromatic system |
The partition coefficient (LogP) for 2-iodo-6-methoxybenzo[d]thiazole is 2.90950 [1] [9], indicating moderate lipophilicity. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The polar surface area (PSA) is calculated as 50.36 Ų [1] [9], falling within the range typically associated with compounds exhibiting good bioavailability.
The lipophilicity is influenced by the balanced presence of hydrophobic (aromatic system, iodine) and hydrophilic (methoxy group, nitrogen and sulfur heteroatoms) structural features. This moderate lipophilicity profile makes the compound suitable as a pharmaceutical intermediate with potential for further optimization.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-iodo-6-methoxybenzo[d]thiazole. ¹H NMR spectroscopy in CDCl₃ reveals characteristic signals at δ 7.89 (d, J = 9.2 Hz, 1H), 7.28 (d, J = 2.8 Hz, 1H), 7.03 (dd, J = 9.2, 2.8 Hz, 1H), and 3.86 (s, 3H) [5]. These signals correspond to the aromatic protons of the benzothiazole ring system and the methoxy group, respectively.
¹³C NMR spectroscopy displays signals at δ 158.1, 149.0, 140.4, 123.0, 115.6, 103.1, 101.5, and 55.8 [5], providing complete carbon framework characterization. The chemical shifts are consistent with the proposed structure and confirm the substitution pattern.
Mass spectrometry using electrospray ionization (ESI+) produces a characteristic molecular ion peak at m/z 292 [M + H]⁺ (100%) [5], confirming the molecular weight and providing fragmentation patterns consistent with the benzothiazole structure.
| Analytical Method | Key Observations | Structural Information |
|---|---|---|
| ¹H NMR | δ 7.89, 7.28, 7.03 (aromatic), 3.86 (OCH₃) | Aromatic substitution pattern |
| ¹³C NMR | δ 158.1-55.8 (8 signals) | Complete carbon framework |
| ESI-MS | m/z 292 [M + H]⁺ | Molecular weight confirmation |
| IR Spectroscopy | Aromatic C=C, C-H, C-O, C-N stretches | Functional group identification |
The electronic structure of 2-iodo-6-methoxybenzo[d]thiazole is characterized by delocalized π-electrons within the benzothiazole ring system [10]. The compound exhibits aromatic character with 10 π-electrons following Hückel's rule, contributing to its chemical stability and reactivity patterns.
The molecular orbital characteristics show the HOMO largely localized on the benzene ring, while the LUMO is positioned on the thiazole ring with significant contribution from the iodine atom [10]. This distribution influences the compound's reactivity toward electrophilic and nucleophilic substitution reactions.
Electronegativity effects play a crucial role in determining the electronic properties. The methoxy group exhibits a +M (mesomeric) effect, increasing electron density on the benzene ring, while the iodine atom displays a -I (inductive) effect, decreasing electron density at the C-2 position [10]. This electronic polarization creates distinct reactive sites within the molecule.
The molecular polarizability is enhanced due to the heavy iodine atom [10], contributing to increased van der Waals interactions and affecting the compound's physical properties. The molecule possesses a significant dipole moment resulting from the polar C-I bond and the electron-donating methoxy substituent [10].
Charge distribution analysis reveals partial negative charges on nitrogen and oxygen atoms, with a partial positive charge on the iodine atom [10]. This charge distribution pattern influences intermolecular interactions and binding affinity in biological systems.
Electronic transitions occur primarily through π-π* transitions in the ultraviolet region and n-π* transitions from the heteroatoms [10]. These transitions are responsible for the compound's optical properties and can be utilized for analytical detection and quantification.
The molecular reactivity is characterized by electrophilic substitution being favored on the benzene ring due to increased electron density from the methoxy group, while nucleophilic substitution is preferred at the C-2 position where the iodine atom serves as an excellent leaving group [10].
| Electronic Property | Description | Implications |
|---|---|---|
| Aromatic Character | 10 π-electron system | Chemical stability |
| HOMO Location | Benzene ring | Electrophilic reactivity |
| LUMO Location | Thiazole ring + iodine | Nucleophilic reactivity |
| Polarizability | Enhanced by iodine | Intermolecular interactions |
| Dipole Moment | Significant | Solubility and binding |
| Charge Distribution | N⁻, O⁻, I⁺ partial charges | Reactive site prediction |